4-(4-Propan-2-ylphenoxy)phenol
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Overview
Description
4-(4-Propan-2-ylphenoxy)phenol is an organic compound that belongs to the class of phenols It consists of a phenol group substituted with a 4-(4-propan-2-ylphenoxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Propan-2-ylphenoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-iodophenol with 4-isopropylphenol in the presence of a copper catalyst. The reaction proceeds through the formation of a copper-phenoxide intermediate, which then undergoes substitution to form the desired product .
Industrial Production Methods
On an industrial scale, the preparation of this compound can be achieved through a semi-continuous or fully continuous process. This involves the diazotization of the corresponding anilines followed by decomposition of the diazonium salts in the presence of sulfuric acid .
Chemical Reactions Analysis
Types of Reactions
4-(4-Propan-2-ylphenoxy)phenol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol group in the compound is highly reactive towards electrophilic aromatic substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Electrophilic Substitution: Reagents such as halogens, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Electrophilic Substitution: Halogenated, nitrated, or sulfonated phenols
Scientific Research Applications
4-(4-Propan-2-ylphenoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of bioactive natural products and conducting polymers.
Biology: The compound has potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: It is explored for its antioxidant properties and potential use in pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Propan-2-ylphenoxy)phenol involves its antioxidant properties. The compound acts as a free radical scavenger and metal chelator, which helps in reducing oxidative stress. It also affects cell signaling pathways and gene expression, contributing to its biological activities .
Comparison with Similar Compounds
4-(4-Propan-2-ylphenoxy)phenol can be compared with other phenolic compounds such as:
Phenol: A simpler compound with similar antioxidant properties but less complex structure.
4-Hexylresorcinol: A phenolic compound used as an antiseptic with fewer side effects.
Hydroquinone: Known for its redox properties and use in skin-lightening products.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16O2 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-(4-propan-2-ylphenoxy)phenol |
InChI |
InChI=1S/C15H16O2/c1-11(2)12-3-7-14(8-4-12)17-15-9-5-13(16)6-10-15/h3-11,16H,1-2H3 |
InChI Key |
QQJHTWSIORERRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
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